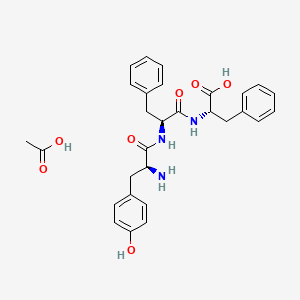
Ethyl 1,2-oxazinane-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1,2-oxazinane-3-carboxylate is a heterocyclic compound that belongs to the class of oxazinanes These compounds are characterized by a six-membered ring containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1,2-oxazinane-3-carboxylate typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the intramolecular cyclization of N-Cbz-protected diazoketones derived from α-amino acids. This reaction is catalyzed by silica-supported perchloric acid (HClO4) and proceeds under mild conditions with methanol as the solvent . Another approach involves the coupling, cyclization, and reduction of amino alcohols and α-haloacid chlorides .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1,2-oxazinane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazinane-2,5-diones.
Reduction: Reduction of the compound can yield oxazinanes.
Substitution: The compound can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (MCPBA).
Reduction: Sodium cyanoborohydride (NaCNBH3) is often used for the reduction of oxazinanes.
Substitution: Various electrophilic reagents can be used for substitution reactions.
Major Products Formed
Oxidation: Oxazinane-2,5-diones.
Reduction: Oxazinanes.
Substitution: Polyfunctionalized bicyclic systems.
Aplicaciones Científicas De Investigación
Ethyl 1,2-oxazinane-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of fine chemicals, cosmetics, and pesticides.
Mecanismo De Acción
The mechanism of action of ethyl 1,2-oxazinane-3-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as antibacterial or anti-inflammatory responses .
Comparación Con Compuestos Similares
Ethyl 1,2-oxazinane-3-carboxylate can be compared with other similar compounds, such as:
Morpholine (1,4-oxazinane): Both compounds contain a six-membered ring with oxygen and nitrogen atoms, but morpholine has a different substitution pattern.
Oxazinanones: These compounds also contain a six-membered ring with oxygen and nitrogen atoms but have different functional groups and reactivity.
Uniqueness
This compound is unique due to its specific substitution pattern and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C7H13NO3 |
|---|---|
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
ethyl oxazinane-3-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-2-10-7(9)6-4-3-5-11-8-6/h6,8H,2-5H2,1H3 |
Clave InChI |
XMDIPYAXYOQMIM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CCCON1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



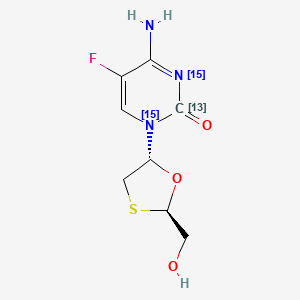
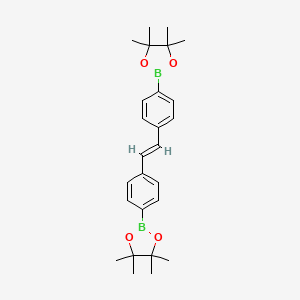
![methyl 2-[2-[(Z)-but-2-enyl]-4-oxocyclopentyl]acetate](/img/structure/B13838257.png)
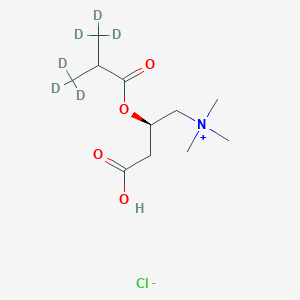
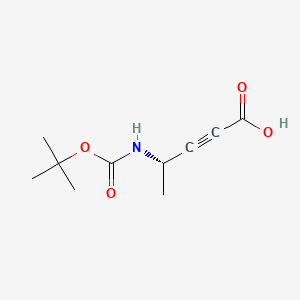
![(1R,3S,5E)-5-[(2E)-2-[(1R,3aR,7aR)-1-[(E,2R,5S)-5-cyclopropyl-5-hydroxypent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B13838304.png)

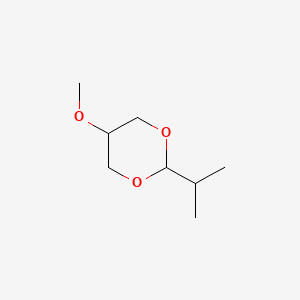

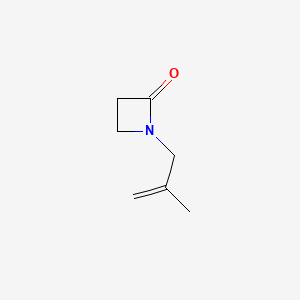

![O-[3-(N,N-Dimethyl)-carbamoylphenyl] N-ethyl,N-methyl-carbamate](/img/structure/B13838344.png)
